molecular formula C20H30O3 B1234955 4,5-Leukotriene A4

4,5-Leukotriene A4

Cat. No. B1234955
M. Wt: 318.4 g/mol
InChI Key: ANXVUHHMAOYZPG-BOCYDZBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-leukotriene A4 is a leukotriene whose structure comprises leukotriene A4 having a (4R,5R)-epoxy group. It is a leukotriene, an epoxy fatty acid and a polyunsaturated fatty acid. It derives from a leukotriene A4.

Scientific Research Applications

Role in Transcellular Biosynthetic Processes

4,5-Leukotriene A4 plays a significant role in transcellular biosynthetic processes. A study demonstrated that over 50% of leukotriene A4 synthesized is released from human polymorphonuclear leukocytes, allowing transfer to neighboring cells. This process results in the formation of additional leukotriene B4 and its metabolites, influencing cell-cell interactions and inflammatory responses (Sala, Bolla, Zarini, Müller-Peddinghaus, & Folco, 1996).

Enzymatic Transformation and Metabolism

Leukotriene A4 hydrolase, a bifunctional enzyme, is involved in the enzymatic transformation of leukotriene A4 into various metabolites. It catalyzes the conversion of leukotriene A4 into leukotriene B4, playing a pivotal role in inflammatory processes. Studies have shown that modifications in the enzyme, such as mutations, can lead to the formation of different metabolites, providing insights into the mechanism of leukotriene A4 metabolism (Kull, Ohlson, & Haeggström, 1999).

Inactivation Mechanisms and Regulatory Processes

Leukotriene A4 has been found to inactivate 5-lipoxygenase, an enzyme critical in its own synthesis. This inactivation mechanism is an important regulatory process in leukotriene biosynthesis and may contribute to the control of inflammatory responses. The concentration-dependent inactivation of 5-lipoxygenase by leukotriene A4 indicates a unique regulatory feedback mechanism (Lepley & Fitzpatrick, 1994).

Implications in Inflammatory Reactions

Leukotriene A4 is a precursor to several potent inflammatory mediators, such as leukotriene B4 and cysteinyl leukotrienes. These metabolites are involved in various inflammatory responses, including asthma and other pathologies. Understanding the synthesis and action of leukotriene A4 and its derivatives can provide insights into the management of inflammatory diseases (Sala, Zarini, & Bolla, 1998).

Cellular Localization and Dynamics

Research has shown that leukotriene A4 hydrolase can accumulate in the nucleus of certain cell types, influencing its metabolic coupling in the conversion of arachidonic acid to leukotriene B4. The cellular localization and dynamics of leukotriene A4 hydrolase are cell-specific and can affect its enzymatic activity, which is crucial for understanding its role in cellular processes (Brock, Maydanski, McNish, & Peters-Golden, 2001).

properties

Product Name

4,5-Leukotriene A4

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(2R,3R)-3-[(2E,4E,6Z,9Z)-pentadeca-2,4,6,9-tetraenyl]oxiran-2-yl]propanoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(23-18)16-17-20(21)22/h6-7,9-14,18-19H,2-5,8,15-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,14-13+/t18-,19-/m1/s1

InChI Key

ANXVUHHMAOYZPG-BOCYDZBOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\C[C@@H]1[C@H](O1)CCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CCC1C(O1)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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